

Comparing Fgfr-IN-12 efficacy with other FGFR inhibitors

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A Comparative Guide to the Efficacy of FGFR Inhibitors

This guide provides a detailed comparison of the efficacy of various Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a focus on providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions. We will delve into the biochemical potency, cellular activity, and in vivo effectiveness of several prominent FGFR inhibitors, including Fgfr-IN-11, and provide standardized experimental protocols for their evaluation.

Data Presentation: A Head-to-Head Comparison of Potency

The following table summarizes the in vitro potency of several FGFR inhibitors against the four FGFR isoforms, as indicated by their half-maximal inhibitory concentrations (IC50). Lower values signify greater potency.



Inhibitor	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)	Other Notable Targets (IC50 in nM)
Fgfr-IN-11	9.9[1]	3.1[1]	16[1]	1.8[1]	
Infigratinib (BGJ398)	0.9 - 1.1[2][3]	1 - 1.4[2][3]	1 - 2[2][3]	60 - 61[2][3]	VEGFR2 (210)[4]
Ponatinib (AP24534)	2.2[5]	8 (cellular)[6]	8 (cellular)[6]	34 (cellular) [6]	Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), Src (5.4)[5]
AZD4547	0.2[7]	2.5[7]	1.8[7]	165[7]	VEGFR2 (24) [8]
Erdafitinib (JNJ- 42756493)	1.2[7]	2.5[7]	3.0[7]	5.7[7]	VEGFR2 (36.8)[9]
Pemigatinib (INCB054828	0.4[10]	0.5[10]	1.2[10]	30[10]	
Rogaratinib (BAY1163877	1.8 - 11.2	<1	9.2 - 18.5	1.2 - 201	VEGFR3 (127)
Debio 1347 (CH5183284)	9.3	7.6	22	290	
Futibatinib (TAS-120)	1.8 - 3.9[1][7]	1.3[7]	1.6[7]	3.7[1]	-

In Vivo Efficacy



Several of these inhibitors have demonstrated significant anti-tumor activity in preclinical xenograft models:

- Fgfr-IN-11: Showed significant tumor growth inhibition in Huh-7 and NCI-H1581 xenograft models at a dose of 60 mg/kg, administered orally once daily for 21 days, with no significant effect on body weight[1].
- AZD4547: Demonstrated dose-dependent tumor growth inhibition in gastric cancer xenografts carrying an FGFR2 gene amplification. It also prolonged the survival of mice with FGFR3-TACC3-transformed glioma xenografts.
- Infigratinib: Showed anti-tumor efficacy in a bladder cancer xenograft model with an FGFR3-TACC3 fusion[4].
- LY2874455: This pan-FGFR inhibitor was effective at inhibiting the in vivo growth of tumor xenografts from various cancer cell lines, including lung, gastric, and bladder cancers, as well as multiple myeloma.
- Ponatinib: Daily oral dosing of 10-30 mg/kg reduced tumor growth and inhibited signaling in multiple tumor models.

Experimental Protocols Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits for measuring kinase activity.

Materials:

- Recombinant FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.
- Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
- Substrate (e.g., Poly(E,Y) 4:1).
- ATP.



- Test Inhibitor (e.g., Fgfr-IN-11) at various concentrations.
- ADP-Glo™ Reagent and Kinase Detection Reagent.
- 384-well plates.
- Plate reader capable of measuring luminescence.

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO and then dilute in Kinase Buffer.
- In a 384-well plate, add 1 μl of the diluted inhibitor or 5% DMSO (for control).
- Add 2 μl of the appropriate FGFR enzyme diluted in Kinase Buffer.
- Add 2 µl of a mixture of the substrate and ATP in Kinase Buffer to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 μl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of FGFR inhibitors on the proliferation of cancer cell lines.



Materials:

- Cancer cell line of interest (e.g., with known FGFR alterations).
- Complete cell culture medium.
- Test Inhibitor (e.g., Fgfr-IN-11) at various concentrations.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- 96-well plates.
- Microplate reader.

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- The next day, treat the cells with serial dilutions of the FGFR inhibitor. Include a vehicle control (e.g., DMSO).
- Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
- After the incubation period, add 10 μL of MTT solution to each well.
- Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Read the absorbance at a wavelength of 570 nm using a microplate reader.

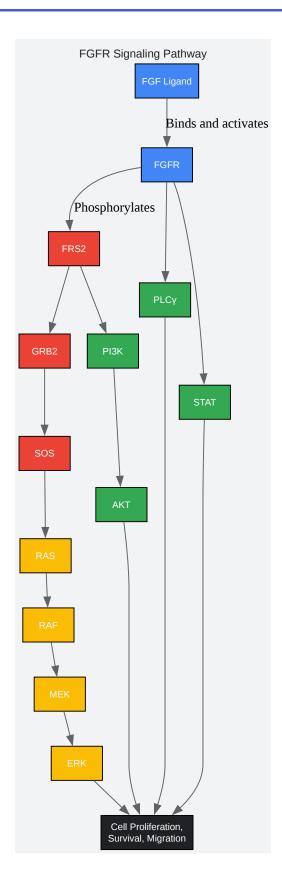


• Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

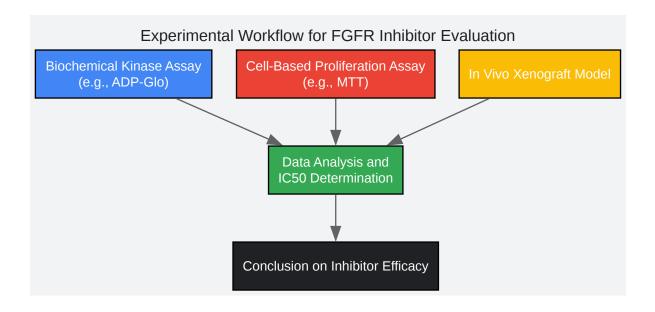
Visualizing the Mechanisms

To better understand the context of FGFR inhibition, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating these inhibitors.









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